Physicochemical Properties of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
Physicochemical Properties of 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid
An In-Depth Technical Guide for Drug Development
Executive Summary: The Structural Imperative
In modern medicinal chemistry, 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (CAS: 385449-77-4) represents more than a simple building block; it is a strategic scaffold that leverages the Thorpe-Ingold effect (gem-dimethyl substitution) to restrict conformational freedom, thereby enhancing ligand-target binding affinity.
This guide dissects the physicochemical profile of this molecule, focusing on its zwitterionic behavior, solubility dynamics, and utility as a pharmacophore fragment. It provides researchers with actionable protocols for characterization and integration into lead optimization campaigns.
Chemical Identity & Structural Logic[1][2]
| Property | Detail |
| IUPAC Name | 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid |
| Common Synonyms | |
| CAS Number | 385449-77-4 (Free Acid); 246219-78-3 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol (Free Acid); 216.67 g/mol (HCl Salt) |
| SMILES | CC(C)(C(=O)O)c1ccc(n1)N |
| Key Structural Features | Aminopyridine: Common kinase hinge-binder motif.Gem-dimethyl: Increases metabolic stability and locks conformation.Carboxylic Acid: Solubilizing group / Salt handle.[1][2][3][4][5] |
2.1 The Gem-Dimethyl Effect
The presence of two methyl groups at the
Physicochemical Profile
3.1 Ionization Constants (pKa) & Speciation
Understanding the ionization state is critical for predicting membrane permeability and solubility. This molecule behaves as an ampholyte (zwitterion).
-
Acidic Center (
): The carboxylic acid typically has a pKa range of 3.8 – 4.5 . -
Basic Center (Pyridine
): The 2-aminopyridine moiety protonates on the ring nitrogen (N1), not the exocyclic amine. The resonance donation from the exocyclic amine increases the basicity of the ring nitrogen compared to unsubstituted pyridine. Expected pKa is 6.5 – 7.2 .
Isoelectric Point (pI):
At physiological pH (7.4), the molecule exists primarily in an equilibrium between the Zwitterionic form (minor) and the Anionic form (major), as the pH is slightly above the basic pKa.
3.2 Visualization: pH-Dependent Speciation
The following diagram illustrates the dominant species across the pH scale.
3.3 Lipophilicity (LogP/LogD)
-
LogP (Intrinsic): Calculated ~0.9. This suggests moderate lipophilicity for the uncharged species.
-
LogD (pH 7.4): Due to ionization (anionic character), the distribution coefficient (LogD) will be significantly lower than LogP, likely < 0. This indicates high aqueous solubility at physiological pH but potentially limited passive permeability unless transported.
Experimental Characterization Protocols
For researchers synthesizing or utilizing this scaffold, the following "self-validating" protocols ensure data integrity.
4.1 Protocol: Potentiometric pKa Determination
Why: Accurate pKa values are required to determine the exact pI for isolation strategies.
-
Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (0.15 M KCl ionic strength adjuster).
-
Titrant: Use 0.1 M HCl to lower pH to 2.0, then titrate with 0.1 M KOH up to pH 11.0.
-
Data Analysis: Use the Bjerrum plot method.
-
Validation Check: The curve should show two distinct inflection points. If only one is seen, the pKa values may be too close, requiring 2nd derivative analysis.
-
4.2 Protocol: HPLC Purity & Stability Check
Why: Aminopyridines can be sensitive to oxidation (N-oxide formation) or discoloration upon light exposure.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (buffers zwitterion) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV at 254 nm (aromatic ring) and 290 nm (aminopyridine specific) |
| Flow Rate | 1.0 mL/min |
Self-Validating Step: Inject a blank and a known standard of 2-aminopyridine. If the retention time of the target is significantly different from expected (based on LogP), check the pH of the mobile phase. At acidic pH (0.1% FA), the compound is cationic and may elute early.
Applications in Drug Discovery[6]
5.1 Scaffold Utility
This molecule serves as a robust intermediate for:
-
Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" that forms hydrogen bonds with the ATP-binding site of kinases.
-
Glucokinase Activators: The carboxylic acid tail can mimic phosphate groups or interact with specific lysine/arginine residues in the allosteric site.
-
PROTAC Linkers: The acid functionality allows for easy amide coupling to E3 ligase ligands or warheads, while the gem-dimethyl group improves the rigidity of the linker.
5.2 Synthetic Workflow Visualization
The synthesis typically involves the alkylation of a pyridine precursor.
References
-
PubChem. Compound Summary: 3-(6-Aminopyridin-3-yl)-2-methylpropanoic acid (Analogous Structure Analysis). National Library of Medicine. Available at: [Link]
-
Pfizer Inc. Heteroaryl Amide Derivatives and Their Use as Glucokinase Activators.[5] WO2010029461A1.[5] World Intellectual Property Organization. (Demonstrates application of the scaffold).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on gem-dimethyl effect).
Sources
- 1. 3-(6-Amino-3-pyridinyl)-2-[1-[[1-(2,2-diphenylacetyl)piperidin-3-yl]methyl]imidazol-4-yl]propanoic acid | C31H33N5O3 | CID 11577269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-[(6-aminopyridin-3-yl)methyl]-1-(2-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide - C20H24N4O2 | CSSS01962573119 [chem-space.com]
- 3. 446263-96-3|3-(6-Aminopyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. 174891-02-2|Methyl 2-(6-aminopyridin-3-yl)acetate|BLD Pharm [bldpharm.com]
- 5. 2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid - CAS号 385449-77-4 - 摩熵化学 [molaid.com]
